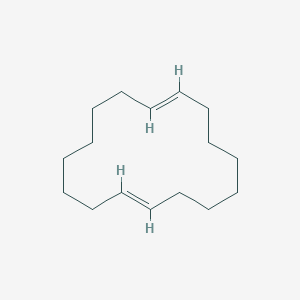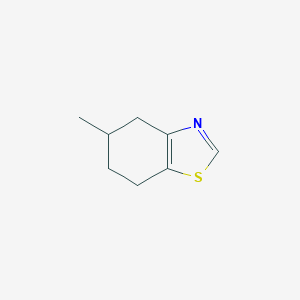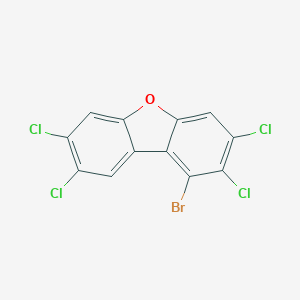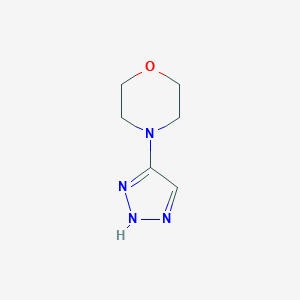![molecular formula C10H7NO3S B011550 (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 103788-60-9](/img/structure/B11550.png)
(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione , also known by its IUPAC name (5E)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione , is a versatile chemical compound with significant potential in scientific research. Its unique structure offers a wide range of applications across various fields .
Synthesis Analysis
The synthesis of this compound involves the condensation of a 4-hydroxybenzaldehyde with thiazolidine-2,4-dione . The E configuration in the name indicates the geometry of the double bond between the two aromatic rings. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is C₁₀H₇NO₃S , with a molecular weight of 221.24 g/mol . The compound features a thiazolidine ring and a phenyl group linked by a double bond. The hydroxyphenyl moiety contributes to its reactivity and potential biological activity .
Chemical Reactions Analysis
Research has explored the reactivity of this compound in various contexts. It can participate in nucleophilic addition reactions, oxidation processes, and coordination chemistry. Investigating its behavior under different reaction conditions provides insights into its versatility and potential applications .
Physical And Chemical Properties Analysis
科学的研究の応用
Olefin Metathesis Catalysts
This compound has been studied for its potential role in the synthesis of second-generation Grubbs methylidene catalysts used in olefin metathesis reactions . These reactions are fundamental in creating various complex molecules for pharmaceuticals and materials science.
Synthesis of Medicinal Compounds
The chroman-4-one framework , which is related to thiazolidine-2,4-dione derivatives, is a significant structural entity in medicinal chemistry. It serves as a building block for a large class of compounds exhibiting a broad variety of biological and pharmaceutical activities .
Cytotoxicity and Anticancer Research
Some derivatives of thiazolidine-2,4-dione, including our compound of interest, have shown significant cytotoxicity against certain cancer cell lines. This suggests potential applications in anticancer drug development .
Histone Deacetylase Inhibition
There is evidence that thiazolidine-2,4-dione derivatives may possess histone deacetylase inhibitory properties . This is relevant for research into epigenetic therapies for cancer and other diseases .
Anti-inflammatory and Antioxidant Activities
Thiazolidine-2,4-dione derivatives have been associated with anti-inflammatory activities. Additionally, the phenolic OH moiety in compounds like 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione may enhance overall antioxidant activity, which is valuable in the treatment of oxidative stress-related diseases .
Protein Tyrosine Phosphatase 1B Inhibition
While not all thiazolidine-2,4-dione derivatives show significant inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), some have been reported to be potent inhibitors. PTP1B plays a role in insulin signaling, and its inhibition is a target for type 2 diabetes treatment .
作用機序
The precise mechanism of action for (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione remains an active area of study. Researchers have investigated its interactions with enzymes, receptors, and cellular components. Potential targets include oxidative stress pathways, inflammation, and metabolic processes .
Safety and Hazards
- Hazard Statements : It is classified as a warning substance (H302, H312, H332) according to the Globally Harmonized System (GHS). These statements indicate potential health hazards upon ingestion, skin contact, or inhalation .
- MSDS : The Material Safety Data Sheet provides detailed safety information and handling guidelines .
特性
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHIHDVVUHVQCP-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)

![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)





![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)
